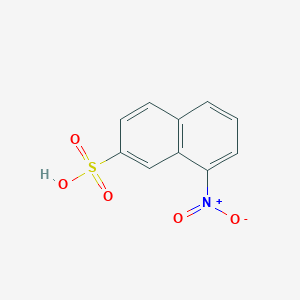

8-Nitronaphthalene-2-sulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

8-nitronaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO5S/c12-11(13)10-3-1-2-7-4-5-8(6-9(7)10)17(14,15)16/h1-6H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCVDUBXMVTRQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328569 | |

| Record name | 8-nitronaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18425-74-6 | |

| Record name | 8-nitronaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 8 Nitronaphthalene 2 Sulfonic Acid

Reactivity of the Nitro Group

The nitro group, being a strong deactivating group, significantly influences the chemical properties of the naphthalene (B1677914) ring and is a key site for reduction reactions.

The reduction of the nitro group in nitronaphthalene sulfonic acids to an amino group is a crucial transformation, leading to the formation of aminonaphthalene sulfonic acids, which are important intermediates in the synthesis of dyes. wikipedia.org This conversion can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely used method for the reduction of nitronaphthalene sulfonic acids. This process typically involves reacting the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst. google.com Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. google.comgoogle.com The reaction is often carried out in an aqueous medium, and the conditions such as temperature, pressure, and pH can be optimized to achieve high yields and selectivity. google.comgoogle.com For instance, the catalytic hydrogenation of the ammonium (B1175870) salt of 2-nitronaphthalene-4,8-disulfonic acid is effectively carried out at temperatures between 60°C and 150°C and superatmospheric pressure. google.com Similarly, the reduction of salts of 8-nitronaphthalene-1,3,6-trisulfonic acid has been successfully performed using cobalt, palladium, or platinum sulfides as catalysts at a pH of 7.5 to 12. google.com

The Béchamp reduction, a classical method for converting aromatic nitro compounds to their corresponding amines, is also applicable to nitronaphthalene sulfonic acids. wikipedia.org This reaction utilizes iron filings in the presence of a small amount of acid, such as hydrochloric acid or acetic acid. studfile.netgoogle.com The process involves the gradual addition of the nitro compound to a heated mixture of iron and acidified water. studfile.net While effective, this method can require long reaction times and involves the separation of iron sludge. google.com A mixture of 5-nitro- and 8-nitronaphthalene-2-sulfonic acids can be reduced using iron and dilute sulfuric acid to produce the corresponding aminonaphthalene sulfonic acids, known as Cleve's acids. google.comchemicalbook.com

| Reduction Method | Reagents/Catalyst | Substrate Example | Product | Reference |

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | Ammonium salt of 2-nitronaphthalene-4,8-disulfonic acid | 2-Naphthylamine-4,8-disulfonic acid | google.com |

| Catalytic Hydrogenation | H₂, Co/Pd/Pt sulfides | Salts of 8-nitronaphthalene-1,3,6-trisulfonic acid | 1-Amino-naphthalene-3,6,8-trisulfonic acid | google.com |

| Béchamp Reduction | Fe, HCl/Acetic Acid | Nitronaphthalene | Naphthylamine | wikipedia.orgstudfile.net |

| Iron Reduction | Fe, H₂SO₄ | 5- and 8-nitronaphthalene-2-sulfonic acids | 1-Aminonaphthalene-6-sulfonic acid and 1-Aminonaphthalene-7-sulfonic acid | google.comchemicalbook.com |

The presence of a nitro group, a potent electron-withdrawing substituent, significantly deactivates the naphthalene ring towards electrophilic substitution reactions. vpscience.org This deactivation makes further substitution on the ring containing the nitro group more difficult. The directing effect of the existing substituents on the naphthalene ring will guide any subsequent electrophilic attack to specific positions. In the case of nitronaphthylamines, the activating amino group and the deactivating nitro group compete in directing incoming electrophiles. rsc.org For 8-nitronaphthalene-2-sulfonic acid, both the nitro and sulfonic acid groups are deactivating, making electrophilic substitution challenging.

Conversely, the electron-withdrawing nature of the nitro group can facilitate nucleophilic aromatic substitution reactions. psu.edu Aromatic rings with strongly electron-withdrawing groups are more susceptible to attack by nucleophiles. This principle is utilized in various synthetic strategies, including the vicarious nucleophilic substitution (VNS) of hydrogen in nitroarenes. sci-hub.se

Reactivity of the Sulfonic Acid Group

The sulfonic acid group is a strongly acidic, water-solubilizing moiety that can undergo several key reactions, including desulfonation and derivatization.

Desulfonation is the reverse of sulfonation and involves the removal of the sulfonic acid group from an aromatic ring. wikipedia.org This reaction is typically achieved by hydrolysis in the presence of dilute acid at elevated temperatures. acs.orgresearchgate.net The ease of desulfonation is related to the stability of the sulfonic acid isomer. For naphthalenesulfonic acids, α-isomers are generally less stable and can be hydrolyzed more readily than the more stable β-isomers. chemicalbook.comwordpress.com The hydrolysis of the sulfonic acid group is an equilibrium-driven process; using steam can help shift the equilibrium by removing the naphthalene formed during hydrolysis. google.com The rate of hydrolysis is influenced by factors such as temperature and the concentration of the acid catalyst. researchgate.net

As a strong acid, this compound readily forms salts with bases. The formation of specific salts can be a crucial step in purification or subsequent reaction pathways. For example, processes for the preparation of aminonaphthalene sulfonic acids often involve the hydrogenation of the sodium, potassium, ammonium, or magnesium salts of the corresponding nitronaphthalene sulfonic acids. google.comepo.org The choice of the cation can influence the solubility and reactivity of the compound. For instance, in the production of Cleve's acids, the nitro derivatives are converted to their magnesium salts to facilitate separation. chemicalbook.com

The sulfonic acid group can also be converted into other functional groups. For example, sulfonate esters can be formed by reacting the sulfonic acid (or its corresponding sulfonyl chloride) with an alcohol. vanderbilt.edu These esters are good leaving groups in nucleophilic substitution reactions. vanderbilt.edu

Advanced Spectroscopic Characterization of 8 Nitronaphthalene 2 Sulfonic Acid and Derivatives

Vibrational Spectroscopy for Structural Elucidation and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the structural framework and conformational behavior of molecules by probing their characteristic vibrational modes.

FT-IR spectroscopy is instrumental in identifying the key functional groups present in 8-nitronaphthalene-2-sulfonic acid and its derivatives. The characteristic absorption bands in the infrared spectrum correspond to specific vibrational motions of the molecule's bonds.

For a derivative like 4-((2,4-dihydroxyphenyl)diazenyl)-3-hydroxy-7-nitronaphthalene-1-sulfonic acid, the FT-IR spectrum (in KBr) reveals a broad band around 3478 cm⁻¹, indicative of the O-H stretching vibrations, often broadened due to hydrogen bonding. redalyc.orgscielo.org.mx Aromatic C-H stretching is observed around 3064 cm⁻¹. redalyc.orgscielo.org.mx The presence of the nitro group (NO₂) is confirmed by asymmetric and symmetric stretching vibrations, which for nitronaphthalene products typically appear around 1521 cm⁻¹ and 1347 cm⁻¹, respectively. mdpi.com

The sulfonic acid group (SO₃H) exhibits a strong absorption band for the S=O stretch, generally found in the range of 1264-1218 cm⁻¹. redalyc.orgscielo.org.mx Aromatic C=C stretching vibrations are visible in the 1643-1518 cm⁻¹ region, while the N=N stretching of an azo group in a derivative would appear around 1447 cm⁻¹. redalyc.orgscielo.org.mx The C-O stretching and aromatic C-H bending vibrations are typically observed near 1060 cm⁻¹ and 770 cm⁻¹, respectively. redalyc.orgscielo.org.mx

Table 1: Characteristic FT-IR Absorption Bands for a Derivative of Nitronaphthalene Sulfonic Acid

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching (broad) | 3478 |

| Aromatic C-H | Stretching | 3064 |

| NO₂ | Asymmetric Stretching | ~1521 |

| NO₂ | Symmetric Stretching | ~1347 |

| C=C (aromatic) | Stretching | 1643, 1590, 1518 |

| N=N | Stretching | 1447 |

| S=O | Stretching | 1220 |

| C-O | Stretching | 1060 |

| Ar-H | Bending | 770 |

Data derived from a study on 4-((2,4-dihydroxyphenyl)diazenyl)-3-hydroxy-7-nitronaphthalene-1-sulfonic acid. redalyc.orgscielo.org.mx

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For naphthalene (B1677914) sulfonic acids, Raman spectroscopy is particularly useful for confirming the presence of the sulfonate group, which shows a characteristic vibration around 1150 cm⁻¹. In the context of monitoring chemical reactions, Raman spectroscopy can track the formation of the sulfonic acid group with a peak appearing around 1040 cm⁻¹. This technique is advantageous as it often requires minimal sample preparation. The Raman spectra of naphthalene itself show characteristic bands that can be compared to its derivatives to understand the effects of substitution. researchgate.net

Electronic Spectroscopy for Electronic Transitions and Conjugation

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule, offering insights into its conjugation and electronic structure.

The UV-Vis spectrum of nitronaphthalene sulfonic acid derivatives is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic system and the nitro group. The position and intensity of these bands are sensitive to the substitution pattern and the solvent environment.

For instance, a derivative, 4-((2,4-dihydroxyphenyl)diazenyl)-3-hydroxy-7-nitronaphthalene-1-sulfonic acid, exhibits a maximum absorption (λ_max) at 435 nm. redalyc.orgscielo.org.mx The introduction of metal complexes can cause a significant shift in the absorption maximum. For example, a chromium complex of this dye shows a λ_max at 530 nm. redalyc.orgscielo.org.mx

In the case of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives, which are structurally related, the electronic properties are highly dependent on the substituents. nih.gov A derivative with a nitro group, sodium 8-((4-nitrophenyl)amino)naphthalene-1-sulfonate, was found to be non-fluorescent and had a significantly higher maximum absorption wavelength, which is attributed to the strong resonance between the aniline (B41778) nitrogen and the para-nitro group. nih.gov This highlights the profound effect of the nitro group on the electronic properties of the naphthalene system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon nuclei, respectively.

For a derivative like 4-((2,4-dihydroxyphenyl)diazenyl)-3-hydroxy-7-nitronaphthalene-1-sulfonic acid, the ¹H NMR spectrum (in DMSO-d₆) shows a complex multiplet for the aromatic protons between δ 7.02-7.41 ppm. redalyc.orgscielo.org.mx Distinct doublets at δ 7.57 and 7.69 ppm can be assigned to coupled protons on the naphthalene ring. redalyc.orgscielo.org.mx A broad singlet at δ 8.11 ppm is characteristic of the acidic proton of the sulfonic acid group (SO₃H). redalyc.orgscielo.org.mx The protons of the hydroxyl groups appear as broad singlets at δ 10.15 and 10.18 ppm. redalyc.orgscielo.org.mx

The ¹³C NMR spectrum of the same derivative shows a series of signals in the aromatic region (δ 114.84-147.35 ppm), corresponding to the different carbon environments within the naphthalene and phenyl rings. redalyc.orgscielo.org.mx

In the study of 8-anilinonaphthalene-1-sulfonic acid derivatives, ¹H and ¹³C NMR were crucial for confirming the structure of the synthesized compounds. For sodium 8-((4-nitrophenyl)amino)naphthalene-1-sulfonate, the ¹H NMR spectrum (in D₂O) showed characteristic signals for the aromatic protons, and the ¹³C NMR provided detailed information on the carbon skeleton. nih.gov

Table 2: Representative ¹H NMR Chemical Shifts for a Derivative of Nitronaphthalene Sulfonic Acid

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic | 7.02-7.41 | multiplet |

| Naphthalene ring | 7.57, 7.69 | doublet |

| Naphthalene ring (non-coupled) | 7.99 | singlet |

| SO₃H | 8.11 | broad singlet |

| OH | 10.15, 10.18 | broad singlet |

Data obtained in DMSO-d₆ for 4-((2,4-dihydroxyphenyl)diazenyl)-3-hydroxy-7-nitronaphthalene-1-sulfonic acid. redalyc.orgscielo.org.mx

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular mass and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns.

For derivatives of nitronaphthalene sulfonic acid, high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is often used to obtain precise mass measurements. For example, the HRMS (ESI) of sodium 8-((4-nitrophenyl)amino)naphthalene-1-sulfonate showed a calculated m/z of 343.0394 for the [M-H]⁻ ion, with the found value being 343.0365, confirming the molecular formula C₁₆H₁₁N₂O₅S⁻. nih.gov This level of accuracy is essential for unambiguous identification of the synthesized compounds. Mass spectral data has also been reported for the parent compound, 1-nitronaphthalene (B515781). who.int

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

X-ray diffraction is a cornerstone technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and crystal packing, which are fundamental to understanding a molecule's physical and chemical properties.

While a specific, publicly available crystal structure for this compound has not been identified, research on related naphthalene sulfonic acid derivatives provides valuable insights into the structural motifs that can be anticipated. For instance, X-ray crystal structures have been determined for several salts composed of amino acids and sulfonated azo dyes, which include naphthalenedisulfonate moieties. acs.org These studies reveal complex hydrogen-bonding networks and close intermolecular contacts between the sulfonate groups and other functional groups. acs.org

In a study of metal-organic coordination polymers, the crystal structure of a complex involving naphthalene-1,5-disulfonate (B1223632) was analyzed, demonstrating how the sulfonate groups coordinate with metal ions and participate in hydrogen bonding. science.gov Similarly, research on cocrystals of nucleobases with sulfonic acids highlights the formation of robust supramolecular synthons, which are predictable hydrogen-bonding patterns. science.gov

Table 1: Representative Crystallographic Data for a Related Naphthalene Derivative This table illustrates the type of data obtained from an X-ray diffraction study of a metal-organic complex containing a naphthalene dicarboxylate ligand, which shares structural similarities with the naphthalene sulfonic acid core.

| Parameter | Value |

| Compound | {[Cu2(C13H9O4)4(H2O)2]}n |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.876(3) |

| b (Å) | 10.123(3) |

| c (Å) | 12.456(4) |

| α (˚) | 89.123(4) |

| β (˚) | 88.567(5) |

| γ (˚) | 65.432(6) |

| Volume (ų) | 1123.4(5) |

| Z | 1 |

| Data derived from a representative copper-based metal-organic coordination polymer containing a naphthalene derivative ligand for illustrative purposes. science.gov |

For this compound, an X-ray diffraction study would precisely determine the orientation of the nitro and sulfonic acid groups relative to the naphthalene plane and to each other. It would also reveal how these molecules pack in the solid state, governed by hydrogen bonding from the sulfonic acid group and π-π stacking interactions of the naphthalene rings.

Advanced Spectroscopic Techniques

Beyond the solid-state structure, a comprehensive understanding of a molecule requires probing its properties in the gas phase and in solution. Advanced spectroscopic techniques such as rotational spectroscopy and circular dichroism provide this detailed information.

Rotational Spectroscopy for Gas-Phase Molecular Structure and Dynamics

Rotational spectroscopy measures the transition energies between quantized rotational states of molecules in the gas phase. This high-resolution technique allows for the determination of molecular rotational constants, from which highly precise molecular structures (bond lengths and angles) and information about centrifugal distortion can be derived.

Specific rotational spectroscopy data for this compound is not currently available in the literature. The inherent properties of this compound—low volatility and the tendency to decompose at high temperatures—present significant challenges for gas-phase studies.

However, the principles of rotational spectroscopy can be illustrated with data from related, more volatile aromatic molecules. The technique would provide the principal moments of inertia (IA, IB, IC) for this compound, which are inversely related to the rotational constants (A, B, C). These constants are fingerprints of the molecule's mass distribution and geometry.

Table 2: Hypothetical Rotational Constants for this compound This table presents hypothetical, yet realistic, rotational constants for the target molecule, based on its expected structure. These values would be the target of future experimental work.

| Rotational Constant | Expected Value (GHz) |

| A | ~1.0 |

| B | ~0.3 |

| C | ~0.2 |

| These are estimated values for illustrative purposes. |

Such a study would allow for an unambiguous determination of the conformational preferences of the sulfonic acid group's hydrogen atom and the planarity of the bicyclic ring system upon electronic excitation.

Circular Dichroism (CD) Measurements for Chiral Properties and Conformational Changes

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for investigating chiral molecules, including their absolute configuration and conformational changes in solution.

While this compound is not inherently chiral, it can become chiroptically active upon interaction with a chiral environment, or if it crystallizes in a chiral space group. The use of 8-anilino-1-naphthalenesulfonic acid (ANS), a structurally related compound, as a reporter molecule in CD and fluorescence measurements demonstrates this principle. nih.gov When ANS binds to chiral macromolecules like bovine and human serum albumin, it exhibits induced circular dichroism (ICD), providing information about the binding site's chirality and conformational changes in the protein. nih.gov

For derivatives of this compound that are chiral, CD spectroscopy would be essential for their characterization. The sign and magnitude of the Cotton effects in the CD spectrum can be correlated with the molecule's absolute configuration, often supported by quantum chemical calculations. researchgate.net

Table 3: Representative CD Data for a Chiral Naphthalene Derivative This table illustrates the type of data obtained from a CD measurement of a chiral compound, showing the wavelength of maximum absorption (λmax) and the corresponding molar ellipticity [θ].

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 220 | +15,000 |

| 250 | -5,000 |

| 290 | +8,000 |

| This data is representative of a chiral organic molecule and serves for illustrative purposes. |

In the context of this compound derivatives, CD measurements could be used to monitor conformational changes induced by changes in solvent, pH, or binding to other molecules. gatech.edu This is particularly relevant for understanding their interactions in biological systems or their performance in chiral catalysis. scribd.com

Theoretical and Computational Chemistry of 8 Nitronaphthalene 2 Sulfonic Acid

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic nature of 8-Nitronaphthalene-2-sulfonic acid. These methods, ranging from Density Functional Theory (DFT) to ab initio and semi-empirical approaches, allow for a detailed analysis of the molecule's electronic landscape.

Density Functional Theory (DFT) has become a principal tool for studying the electronic properties of organic molecules due to its balance of accuracy and computational cost. DFT methods are used to determine the ground-state electronic structure, from which numerous properties can be derived. For nitronaphthalene sulfonic acid derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide reliable geometric and electronic data. d-nb.inforesearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. d-nb.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower stability. d-nb.info

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Naphthalene (B1677914) Derivative (Data for 4-Amino-3-nitronaphthalene-1-sulfonate)

| Parameter | Energy (eV) |

| EHOMO | Value not specified |

| ELUMO | Value not specified |

| Energy Gap (ΔE) | 3.12 |

Source: Smolecule aip.org

Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These descriptors are calculated using the following relationships, based on Koopman's theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -χ = -(I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η)

These descriptors help in predicting the behavior of molecules in chemical reactions. For example, a high electrophilicity index indicates a strong capacity to accept electrons. Studies on various organic molecules have demonstrated the utility of these descriptors in understanding their reactivity patterns.

Table 2: Illustrative Chemical Reactivity Descriptors (Calculations based on a hypothetical HOMO of -7.0 eV and LUMO of -2.0 eV for illustrative purposes)

| Descriptor | Formula | Calculated Value |

| Ionization Potential (I) | -EHOMO | 7.0 eV |

| Electron Affinity (A) | -ELUMO | 2.0 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.5 eV |

| Chemical Potential (μ) | -(I + A) / 2 | -4.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.5 eV |

| Chemical Softness (S) | 1 / (2η) | 0.2 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | 4.05 eV |

In studies of related naphthalene sulfonic acid derivatives, NBO analysis has been used to understand intramolecular charge transfer and hyperconjugative interactions. For example, interactions between π and π* orbitals are often significant contributors to the electronic stability of aromatic systems.

Ab Initio and Semi-Empirical Molecular Orbital Methods

Ab initio and semi-empirical methods are also employed to study the electronic structure of molecules. Ab initio methods, Latin for "from the beginning," derive their results from first principles without the use of experimental data. These methods can be computationally intensive but offer high accuracy. Nonadiabatic molecular dynamics studies on 2-nitronaphthalene, a closely related compound, have utilized ab initio methods to investigate its ultrafast intersystem crossing, a key photophysical process.

Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them faster but potentially less accurate than ab initio methods. They are particularly useful for large systems where ab initio calculations are not feasible. These methods are valuable for providing qualitative insights and trends in molecular properties.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are powerful tools for studying the dynamic behavior of molecules and their interactions with their environment. MD simulations can provide insights into the solvation of this compound and its interactions with other molecules over time.

For instance, molecular dynamics simulations have been used to study the dissolution behavior of 1-nitronaphthalene (B515781) in various solvents, revealing details about solute-solvent interactions. Similarly, simulations of 1-nitronaphthalene in methanol (B129727) and ethanol (B145695) have been performed to understand the effect of the solvent on its photophysical properties, which is crucial for predicting its behavior in different media. These approaches allow for the investigation of complex processes that are difficult to probe experimentally.

Molecular Docking Studies for Ligand-Receptor Interactions (General Mechanisms)

Molecular docking is a computational technique used to predict how a molecule, such as this compound, binds to a receptor. researchgate.net This method is crucial for understanding the potential biological activity of the compound. The process involves positioning the ligand (this compound) into the binding site of a target protein and evaluating the various possible orientations and conformations to find the most energetically favorable arrangement. researchgate.net

The stability of the resulting ligand-receptor complex is largely influenced by intermolecular forces, including hydrogen bonds, which form between the ligand and the receptor. researchgate.net These interactions are critical in determining the specificity and stability of the binding. researchgate.net Scoring functions are then used to estimate the binding affinity, which indicates the strength of the association between the two molecules. researchgate.net A high negative binding affinity generally suggests a more stable and potent interaction. researchgate.net For instance, in studies of similar naphthalene-sulfonic acid derivatives, high binding affinities have been correlated with significant biological activity. researchgate.net

The insights gained from molecular docking can guide the design of new therapeutic agents by highlighting key interactions that contribute to binding. researchgate.net By understanding how this compound interacts with biological targets, researchers can predict its efficacy and potential as a lead compound for drug development.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules and their conformational stability over time. acs.orgmdpi.com These simulations provide a detailed view of how a molecule like this compound and its complexes behave in a biological environment. nih.gov

The number of intermolecular hydrogen bonds formed between the ligand and the protein during the simulation is also a critical indicator of complex stability. researchgate.net A consistent and high number of hydrogen bonds suggests that the ligand is securely bound within the active site. researchgate.net By observing these dynamic interactions, MD simulations offer a deeper understanding of the conformational changes and stability that are crucial for the biological function of molecules. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity or other properties. nih.gov This method is valuable for predicting the properties of new or untested chemicals, such as this compound, based on data from similar compounds. europa.eu

The fundamental principle of QSAR is that the properties of a chemical are related to its molecular structure. toxicology.org The process involves several key steps:

Generation of Molecular Descriptors : Numerical values that quantify various aspects of a molecule's structure are calculated. toxicology.org

Descriptor Selection : The most relevant descriptors for the property being predicted are identified. toxicology.org

Model Development : A statistical model is created to map the selected descriptors to the observed activity or property. toxicology.org

Model Validation : The model's predictive power is assessed using statistical methods like leave-one-out cross-validation and by testing it on an external set of compounds. nih.govtoxicology.org

QSAR models are developed according to principles established by the Organisation for Economic Co-operation and Development (OECD) to ensure their validity and regulatory acceptance. nih.gov These models can be used to screen large numbers of compounds, prioritize them for experimental testing, and reduce the need for animal testing. europa.eutoxicology.org For nitro-aromatic compounds, QSAR can help predict properties like carcinogenicity by identifying key structural features that influence their activity. sciforum.net

Solvation Effects and Intermolecular Interactions

The behavior of this compound in a solution is significantly influenced by its interactions with the surrounding solvent molecules. These interactions, including hydrogen bonding and general solvation effects, can alter the compound's properties and reactivity.

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are crucial non-covalent interactions that play a significant role in the structure and function of chemical and biological systems. nih.gov In the context of this compound, the sulfonic acid group (-SO3H) and the nitro group (-NO2) can act as hydrogen bond acceptors, while the sulfonic acid's hydrogen can act as a donor.

Influence of Solvent Media on Molecular Properties and Reactivity

The solvent in which a chemical reaction occurs can have a profound effect on the reaction's rate and outcome. dss.go.th For nitration reactions, which are relevant to the synthesis and chemistry of this compound, the choice of solvent is critical. rushim.ru In inert organic solvents, nitric acid can form molecular complexes with the solvent, which can influence its reactivity. rushim.ru

Computational studies on related naphthalene-sulfonic acid derivatives have shown that different solvents can alter the electronic properties, reactivity, and stability of the compound. researchgate.net The influence of solvents like chloroform, ethanol, toluene, and water can be analyzed using techniques such as Frontier Molecular Orbital (FMO) analysis to understand how the solvent affects the molecule's electronic structure and, consequently, its chemical behavior. researchgate.net This understanding is essential for controlling reaction pathways and optimizing the synthesis or application of this compound.

Conformational Analysis and Isomer Stability Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which has a somewhat flexible structure due to the substituent groups on the naphthalene core, understanding its preferred conformations is important.

Applications in Advanced Materials and Chemical Technologies

Functional Dyes and Pigments Development

Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent the most significant group of synthetic colorants, accounting for over 60% of the dyes used in various industries. nih.gov Their synthesis typically involves the diazotization of a primary aromatic amine followed by coupling with a nucleophilic compound, often an aromatic ring like benzene (B151609) or naphthalene (B1677914). nih.govscispace.com The versatility of this synthesis process allows for the creation of a vast array of structurally diverse dyes with a wide spectrum of colors and properties. scispace.com

Synthesis and Characterization of Azo Dyes Derived from 8-Nitronaphthalene-2-sulfonic Acid and its Amine Analogues

The synthesis of azo dyes frequently utilizes aromatic amines and their derivatives as key starting materials. asianpubs.org The process begins with diazotization, where a primary aromatic amine reacts with a source of nitrous acid to form a diazonium salt. This is followed by a coupling reaction with an electron-rich nucleophile. nih.gov

While direct synthesis examples starting from this compound are not extensively detailed in the provided search results, the general principles of azo dye synthesis are well-established. nih.govscispace.com The amine analogue, 8-aminonaphthalene-2-sulfonic acid, would be the direct precursor for creating azo dyes. The synthesis would involve the diazotization of the amino group on the naphthalene ring, followed by coupling with various aromatic compounds to produce a range of colored dyes. The specific color and properties of the resulting dye would be determined by the choice of the coupling component. scispace.com

The characterization of these newly synthesized azo dyes involves a suite of spectroscopic techniques to confirm their chemical structure and ascertain their properties. These methods include:

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the dye molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption characteristics of the dye, which is directly related to its color.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye. asianpubs.org

The performance of these dyes, particularly for textile applications, is evaluated through fastness tests, which assess their resistance to fading from light and washing. asianpubs.org

Chemical Intermediates in Fine Chemicals Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of fine chemicals. google.comgoogle.com Fine chemicals are pure, single substances produced in limited quantities and are used in specialized applications, including pharmaceuticals, agrochemicals, and dyes. researchgate.net The nitronaphthalene moiety, in particular, is a valuable precursor in the production of these high-value products. researchgate.netwho.int

The general synthetic route to produce related compounds, such as 1-naphthylamine-8-sulfonic acid, involves a multi-step process that highlights the role of nitrated naphthalene sulfonic acids. This process typically includes:

Sulfonation of Naphthalene: Naphthalene is first reacted with sulfuric acid to produce naphthalenesulfonic acid. google.comgoogle.com

Nitration: The resulting naphthalenesulfonic acid is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the naphthalene ring, forming a nitronaphthalene sulfonic acid. google.comgoogle.com

Reduction: The nitro group is subsequently reduced, often using iron powder and steam, to an amino group, yielding the corresponding naphthylamine sulfonic acid. google.comgoogle.com

This sequence of reactions demonstrates the utility of nitronaphthalene sulfonic acids as key intermediates in the production of more complex and functionalized naphthalene derivatives that have broad applications in the chemical industry. google.comgoogle.com

Catalytic Applications

The sulfonic acid group (-SO₃H) is a key functional group that imparts strong acidic properties to molecules. When incorporated into solid materials, it can create highly effective heterogeneous acid catalysts. These catalysts are advantageous because they are easily separated from the reaction mixture, allowing for recovery and reuse, which aligns with the principles of green chemistry. uq.edu.au

Development of Sulfonic Acid Functionalized Materials as Heterogeneous Acid Catalysts

Sulfonic acid-functionalized materials, particularly those based on mesoporous structures, have garnered significant attention for their catalytic applications in a wide range of organic reactions. uq.edu.aunih.govuow.edu.auelsevierpure.com These materials offer a large surface area and a high density of acidic sites, making them efficient catalysts for reactions such as multicomponent reactions, carbon-carbon bond formations, and various rearrangement reactions. nih.govuow.edu.auelsevierpure.com

The preparation of these catalysts often involves the sulfonation of a solid support, such as silica (B1680970) or amorphous carbon. jammuuniversity.ac.in Various methods can be employed for sulfonation, with the use of concentrated sulfuric acid being a common approach. uq.edu.au The goal is to introduce sulfonic acid groups onto the surface of the material, thereby creating active catalytic sites. jammuuniversity.ac.in

The resulting solid acid catalysts are then characterized using techniques like Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), X-ray diffraction (XRD), and electron microscopy (SEM, TEM) to understand their structure and properties. jammuuniversity.ac.in The development of these materials focuses on tailoring their acidity, hydrophobicity, and stability to enhance their catalytic performance in specific chemical transformations. uq.edu.au

Bio-sensing and Fluorescent Probes

Fluorescent probes are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength. This property makes them invaluable tools in biological research for visualizing and monitoring cellular processes, detecting specific biomolecules, and understanding protein conformational changes. researchgate.netthermofisher.com Naphthalene derivatives, due to their inherent fluorescence, are often used as the core structure for designing such probes. thno.org

Mechanism of Fluorescent Probe Binding to Biomolecules

Derivatives of naphthalenesulfonic acid, such as 8-anilinonaphthalene-1-sulfonic acid (ANS) and 8-anilinonaphthalene-2-sulfonic acid (2,8-ANS), are widely used as fluorescent probes to study the nonpolar binding sites of proteins. nih.govnih.gov The fluorescence of these probes is typically weak in aqueous environments but significantly enhances upon binding to the hydrophobic pockets of proteins. uni-saarland.de This change in fluorescence provides a signal that can be used to monitor protein-ligand interactions and conformational changes. nih.govuni-saarland.de

The binding mechanism involves the interaction of the probe with specific regions on the biomolecule. For instance, studies with the enzyme MurA have shown that ANS binds to a solvent-exposed region and induces a conformational change, creating a specific binding site. nih.gov The probe is often sandwiched between key amino acid residues, and its binding can be influenced by the presence of substrates or inhibitors. nih.govnih.gov

The interaction between the fluorescent probe and the biomolecule can be characterized by determining the binding affinity (dissociation constant, Kd). nih.gov Techniques such as fluorometric titrations and circular dichroism are employed to study these binding events and to understand the nature of the binding sites. nih.gov The development of new fluorescent probes often focuses on improving their sensitivity, selectivity, and response time for detecting specific analytes in complex biological systems. mdpi.com

| Probe | Target Biomolecule | Binding Characteristics |

| 8-Anilinonaphthalene-1-sulfonic acid (ANS) | MurA Enzyme | Binds to a solvent-exposed region, inducing a conformational change to create a specific binding site. nih.gov |

| 8-Anilinonaphthalene-2-sulfonic acid (2,8-ANS) | Rhodanese Enzyme | Binds to at least two classes of sites on the enzyme, with different affinities for the sulfur-free and sulfur-substituted forms. nih.gov |

| Naphthalene-based Probes | Glutathione (GSH) | Can detect GSH in living cells, with some probes showing potential for diagnosing conditions like sepsis. thno.org |

| 1,8-Naphthalimide-based Probes | Hydrogen Sulfide (H₂S) | Detect H₂S through a nucleophilic aromatic substitution mechanism, leading to a change in fluorescence. mdpi.com |

Polymer and Material Science Applications

Incorporation into Sulfonated Polymers for Proton-Conductive Membranes (e.g., PEMFC)

The development of high-performance proton-exchange membranes (PEMs) is a critical area of research for advancing Proton-Exchange Membrane Fuel Cell (PEMFC) technology. While perfluorosulfonic acid (PFSA) polymers, such as Nafion, have been the benchmark material, there is significant interest in developing alternative hydrocarbon-based sulfonated aromatic polymers due to their potential for lower cost, reduced fuel crossover, and improved performance under high-temperature, low-humidity conditions. lidsen.comdtu.dk

The incorporation of monomers containing both an aromatic structure and sulfonic acid groups is a primary strategy for creating these alternative PEMs. lidsen.com Aromatic units, such as naphthalene, provide a rigid backbone to the polymer, imparting essential mechanical strength and thermal stability. The sulfonic acid (-SO₃H) group is the key functional component that provides proton conductivity. sigmaaldrich.com These hydrophilic groups can absorb water and form interconnected channels, facilitating the transport of protons from the anode to the cathode of the fuel cell. orientjchem.org

Research in this field focuses on balancing several key properties in the final polymer membrane, as detailed in the table below, which compares different types of sulfonated polymers used in PEM development.

Table 1: Comparative Properties of Various Sulfonated Polymer Membranes for PEMFCs

| Membrane Material | Ion Exchange Capacity (IEC) (meq/g) | Proton Conductivity (S/cm) | Temperature (°C) | Water Uptake (%) | Peak Power Density (W/cm²) |

| Nafion® 117 | 0.91 | ~0.085 nih.gov | 90 nih.gov | 28 science.gov | - |

| Sulfonated PEEK (SPEEK) | - | ~0.1 (at 90% sulfonation) orientjchem.org | 80 orientjchem.org | High orientjchem.org | - |

| Sulfonated Polyimide (SPI) | - | 0.02 - 0.12 orientjchem.org | 80-120 orientjchem.org | Varies orientjchem.org | - |

| SI-branched PPBP-40 | 1.00 - 1.86 nih.gov | ~0.122 nih.gov | 90 nih.gov | - | 0.631 nih.gov |

| SPAES-SPAEBI-50-5 | - | - | >90 science.gov | Lowered science.gov | 1.2x Nafion® 117 science.gov |

This table is generated from multiple sources for illustrative purposes. Direct comparison may vary based on specific experimental conditions.

Detailed Research Findings:

The primary goal in designing sulfonated polymers for PEMs is to create well-defined microphase separation between the hydrophobic polymer backbone and the hydrophilic, water-rich sulfonic acid domains. nih.gov This morphology creates continuous pathways for efficient proton transport. rsc.org

Sulfonic Acid Groups: The density and distribution of sulfonic acid groups, quantified by the Ion Exchange Capacity (IEC), are directly correlated with proton conductivity. science.gov Higher IEC values generally lead to higher conductivity but can also result in excessive swelling of the membrane in water, which compromises its mechanical integrity and dimensional stability. orientjchem.org

Polymer Backbone: The choice of the aromatic polymer backbone is crucial for thermal and chemical stability. Polymers like poly(ether ether ketone) (PEEK), poly(ether sulfone) (PES), and polyimides are frequently studied for their robustness. lidsen.com The incorporation of rigid structures like naphthalene can enhance these properties.

Crosslinking and Blending: To mitigate issues like excessive water uptake and improve mechanical strength, researchers often employ strategies such as chemical crosslinking or creating composite membranes. sigmaaldrich.comorientjchem.org Blending a sulfonated polymer with a basic or amphiphilic polymer, such as sulfonated poly(arylene ether benzimidazole) (SPAEBI), can create ionic crosslinks that reduce water uptake and methanol (B129727) permeability while maintaining reasonable proton conductivity. science.gov

The development of novel monomers for sulfonated polymers remains a key strategy to overcome the limitations of current materials and to engineer next-generation PEMs with superior durability, performance, and cost-effectiveness for widespread fuel cell application.

Environmental Research and Fate of 8 Nitronaphthalene 2 Sulfonic Acid Analogues

Biodegradation Pathways and Mechanisms

The persistence of naphthalene (B1677914) sulfonic acids in the environment is largely dependent on their susceptibility to microbial degradation. While the naphthalene ring itself can be a source of carbon and energy for many microorganisms, the addition of a sulfonate group, and particularly a nitro group, increases its recalcitrance. oup.comnih.gov

Microbial degradation of naphthalene sulfonic acids has been observed in various bacterial species, which can utilize these compounds as either a carbon or sulfur source. researchgate.netd-nb.info

Carbon Source Utilization : Bacteria like Arthrobacter sp. and Comamonas sp. have been isolated from tannery wastewater and shown to be capable of completely degrading naphthalene-2-sulfonic acid (2-NSA) as a sole source of carbon. researchgate.net Studies have shown that within 33 hours, these isolates can achieve 100% degradation of 2-NSA in both mineral salt medium and non-sterile tannery wastewater. researchgate.net The metabolic pathway for naphthalene sulfonates often mirrors the classical naphthalene degradation pathway. It typically begins with dihydroxylation of the aromatic ring, followed by the spontaneous elimination of the sulfite (B76179) group to yield 1,2-dihydroxynaphthalene. frontiersin.orgnih.gov This intermediate is then further catabolized via either the catechol or gentisate route. frontiersin.orgnih.gov

Sulfur Source Utilization : Some bacteria can cleave the sulfonate group from the aromatic ring to use as a sulfur source for growth, without metabolizing the naphthalene ring itself. d-nb.info Sulfur-limited enrichment cultures have yielded bacteria, including Pseudomonas sp. and Arthrobacter sp., that can quantitatively desulfonate a wide range of sulfonated aromatic compounds. d-nb.info This process involves a monooxygenase that hydroxylates the ring and induces the "NIH shift," a migration of the sulfonic acid group, which is then eliminated. nih.gov For example, Pseudomonas sp. strain S-313 converts 1-naphthalenesulfonic acid and 2-naphthalenesulfonic acid to 1-naphthol (B170400) and 2-naphthol, respectively, deriving the hydroxyl group from molecular oxygen. d-nb.info

Mixed bacterial consortia have demonstrated the ability to completely degrade amino- and hydroxy-naphthalene sulfonic acids through complementary pathways, where one member desulfonates the compound and another assimilates the resulting dead-end metabolites. frontiersin.orgnih.gov

Given the resistance of many naphthalene sulfonic acids to biodegradation, pretreatment methods are often employed to enhance their susceptibility to microbial attack. tandfonline.comresearchgate.net Ozonation is a prominent example of an advanced oxidation process used for this purpose.

Ozone reacts with the aromatic nucleus of naphthalene sulfonic acids, breaking down the complex, recalcitrant structure into smaller, more biodegradable compounds. rsc.orgtandfonline.com Studies on the ozonation of various naphthalene sulfonic acids (NSAs) have shown significant reductions in Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC). tandfonline.comnih.gov More importantly, ozonation leads to a substantial increase in the biodegradability of the wastewater, as measured by the BOD5/COD ratio (Biochemical Oxygen Demand to Chemical Oxygen Demand). tandfonline.comtandfonline.com

Research has shown that for an initial TOC concentration of 100 mg/L, a good level of biodegradability is achieved with an average ozone consumption of 3.0 mg per mg of initial TOC. nih.gov The process effectively cleaves the aromatic ring, making the resulting oxidation products, such as highly oxidized organic acids, more accessible to microorganisms in subsequent biological treatment stages. rsc.org

| Initial NSA Concentration (ppm) | COD Reduction (%) | TOC Reduction (%) | Resulting BOD5/COD Ratio |

|---|---|---|---|

| 500 | 84% | 50% | 0.48 |

| 1500 | - | - | 0.40 |

| 3000 | 35% | 15% | 0.35 |

| 5000 | 20% | 7% | 0.27 |

Phototransformation Processes in Environmental Compartments

Phototransformation, or photochemical degradation, is a key process that affects the fate of aromatic compounds in the environment, driven by the absorption of solar radiation.

The photochemistry of nitronaphthalene analogues is complex and can lead to their transformation into various products, influencing air and water quality.

Aquatic Photochemistry : In aqueous environments, nitronaphthalenes can undergo photosensitized reactions. acs.org For instance, the triplet excited state of 1-nitronaphthalene (B515781) (³1NN*) is efficiently formed upon solar irradiation. This triplet state is a potent photo-oxidant. It can react with dissolved oxygen to produce singlet oxygen (¹O₂) and other reactive oxygen species (ROS) like the hydroperoxyl radical (HO₂•) and potentially the hydroxyl radical (•OH). acs.org The triplet state can also be quenched by halide anions (like chloride and bromide) present in water, leading to the formation of dihalogen radical anions (X₂•⁻), which are themselves reactive species. acs.org Theoretical studies support that the primary photoinduced process for 1-nitronaphthalene is the population of the triplet manifold, which can then either decay back to the ground state or undergo a photodegradation process involving an intramolecular rearrangement. nih.gov

Atmospheric Photochemistry : On the surface of atmospheric particulate matter, simulated by silica (B1680970) gel, polychlorinated naphthalenes (used as analogues) undergo phototransformation when irradiated. nih.gov This process is accelerated by the presence of ROS. The degradation pathways involve a series of reactions including reductive dechlorination, hydroxylation, oxidation, decarboxylation, and ultimately, ring-opening. nih.gov The presence of other atmospheric components, such as water, nitrate (B79036) ions, and fulvic acid, can promote these photochemical transformations. nih.gov

Environmental Distribution and Mobility Studies

The distribution and mobility of naphthalene sulfonic acids in the environment are largely governed by their interaction with soil and sediment. Due to their industrial uses, releases are expected predominantly into aquatic environments, with subsequent potential for release to soil through the application of biosolids from wastewater treatment systems. publications.gc.cacanada.ca

The movement of naphthalene and its analogues through the subsurface is controlled by sorption and desorption processes.

Sorption Mechanisms : Studies using naphthalene as a model compound show that sorption capacity in soils is primarily controlled by the organic carbon content, with the clay mineral content having a much smaller effect. frontiersin.org Sorption isotherms are often nonlinear, which can be described by a dual-mode model where the compound partitions into both flexible (expanded) and rigid (condensed) domains of the soil organic matter. researchgate.netnih.gov Aliphatic-rich components of soil organic matter, like humin, can exhibit a high degree of nonlinearity and a high sorption capacity for naphthalene. researchgate.net

Influencing Factors : Temperature can affect sorption, with naphthalene sorption generally increasing as temperature decreases. frontiersin.org This temperature-dependent sorption and desorption has been shown to be reversible. frontiersin.org The presence of cosolvents like methanol (B129727) can make the sorption isotherms more linear, indicating a structural transition in the soil organic matter. researchgate.net The strong sorption to condensed domains within the soil organic matter may be a reason for the slow desorption rates observed, which can reduce the bioavailability and mobility of these compounds over time. nih.gov

| Artificial Soil Type | Organic Carbon (%) | Clay (%) | Fraction of Naphthalene Sorbed (%) |

|---|---|---|---|

| AS-1 | 0.5 | 5 | 53% |

| AS-2 | 2.0 | 5 | 84% |

| AS-3 | 0.5 | 20 | 50% |

| AS-4 | 2.0 | 20 | 84% |

Hydrolysis Rates and Mechanisms in Aqueous Environments

The environmental persistence of naphthalene sulfonic acids (NSAs) is a key area of research, as these compounds can be released into aquatic environments from various industrial processes. publications.gc.ca Generally, sulfonated naphthalenes are not readily degraded or adsorbed onto biosludge or sediments. researchgate.net Their chemical structure, particularly the deactivating sulfonate group, makes them resistant to oxidative transformations. researchgate.net

The pH of the aqueous environment is a critical factor influencing the hydrolysis of related naphthalene derivatives. For instance, studies on naphthalene-1,8-dicarboxylic anhydride (B1165640) show complex pH-dependent decomposition kinetics. rsc.org Below a pH of 6.0, the rate of hydrolysis is influenced by the equilibrium between the anhydride and its protonated forms. rsc.org In contrast, the hydrolysis of naphthalene-2,3-dicarboxylic anhydride exhibits a straightforward water reaction between pH 1.0 and 6.0, with base-catalyzed hydrolysis occurring above pH 7.0. rsc.org These findings underscore the importance of environmental pH in determining the fate and persistence of such compounds.

Advanced oxidation processes, rather than simple hydrolysis, are often required for the degradation of these stable compounds. Ozonation has been shown to be effective in removing the Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) of various naphthalene sulfonic acids, thereby increasing their biodegradability. nih.gov

Analytical Methodologies for Environmental Monitoring and Trace Analysis

Effective environmental monitoring of 8-nitronaphthalene-2-sulfonic acid and its analogues relies on sensitive and specific analytical techniques capable of detecting trace concentrations in complex aqueous matrices. Due to their industrial use, aryl sulfonates can be found in European river and surface waters at concentrations ranging from 2 to 3500 µg/L. researchgate.net

Several analytical methods are employed for the determination of sulfonated naphthalenes in environmental samples. Spectrofluorimetry provides a method for determining sulfonated naphthalenes and their formaldehyde (B43269) condensates in aqueous samples. researchgate.net A key advantage of this technique is the minimal sample preparation required, often only involving a clean-up step with n-hexane to remove interfering nonpolar compounds like naphthalene. researchgate.net Using a synchronous excitation mode with a specific wavelength difference (Δλ of 105 nm) allows for their determination. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful tool for the analysis of these compounds. researchgate.net It is used to follow the kinetics of photodegradation of aryl sulfonates and to determine technical polymethylene naphthalene sulfonates in materials like concrete. researchgate.net For more detailed analysis and identification of transformation products, Liquid Chromatography/Mass Spectrometry (LC/MS) is utilized. researchgate.net For example, LC/MS analysis was used to identify seven sulfonated transformation products during the removal of 2-naphthalenesulfonic acid (2-NS). researchgate.net

General water quality parameters are also used to assess the impact of these compounds. The monitoring of Chemical Oxygen Demand (COD), Total Organic Carbon (TOC), and 5-day Biochemical Oxygen Demand (BOD5) are standard tests to evaluate the effectiveness of treatment processes like ozonation on naphthalene sulfonic acids. nih.gov

Below is a summary of analytical methodologies used for related compounds:

Table 1: Analytical Methodologies for Sulfonated Naphthalenes| Analytical Technique | Application | Sample Matrix | Key Findings & Notes | Citation |

|---|---|---|---|---|

| Spectrofluorimetry | Determination of sulfonated naphthalenes and their formaldehyde condensates. | Aqueous environmental samples. | Requires a clean-up step with n-hexane. Synchronous excitation with Δλ of 105 nm is used. | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Following photodegradation kinetics; determination of technical polymethylene naphthalene sulfonates. | Aqueous solutions, concrete. | Used to quantify parent compound concentration and analyze oligomers. | researchgate.net |

| Liquid Chromatography/Mass Spectrometry (LC/MS) | Identification of transformation products. | Aqueous solutions. | Successfully identified seven sulfonated transformation products of 2-NS degradation. | researchgate.net |

| COD, TOC, BOD5 Testing | Assessing biodegradability and effectiveness of treatment processes. | Aqueous solutions. | Ozonation effectively removes COD and TOC, increasing biodegradability of NSAs. | nih.gov |

Q & A

Q. What are the standard synthetic routes for 8-Nitronaphthalene-2-sulfonic acid, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves a two-step process:

Sulfonation : Naphthalene undergoes high-temperature sulfonation (140–160°C) with concentrated sulfuric acid to yield naphthalene-2-sulfonic acid. Excess sulfuric acid acts as both a solvent and catalyst .

Nitration : The sulfonated product is nitrated using a nitrating mixture (HNO₃/H₂SO₄). The sulfonic acid group directs nitration to the 8-position due to its meta-directing nature.

- Optimization :

- Temperature : Maintain <50°C during nitration to avoid polysubstitution.

- Stoichiometry : Use a 1:1 molar ratio of naphthalene-2-sulfonic acid to HNO₃.

- Purification : Recrystallize from ethanol/water to isolate the product .

Q. What spectroscopic methods are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons and carbons based on substituent-induced shifts. The nitro group (δ 8.5–9.0 ppm) and sulfonic acid (δ 3.5–4.5 ppm in D₂O) show distinct peaks .

- FT-IR : Confirm functional groups via S=O stretching (1180–1250 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (1520–1350 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Detect molecular ions ([M-H]⁻ at m/z 258) and fragmentation patterns to verify purity .

Advanced Research Questions

Q. How do the electronic effects of nitro and sulfonic acid groups influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : The sulfonic acid group is a strong electron-withdrawing group (EWG), deactivating the ring and directing further substitutions to the 5- or 8-positions. The nitro group (also EWG) further reduces electron density, favoring meta-substitution.

- Experimental Design :

- Perform bromination (Br₂/FeBr₃) to assess regioselectivity.

- Compare reaction rates with non-nitrated analogs using UV-Vis kinetics .

- Contradiction Analysis : Conflicting reports on nitration regioselectivity may arise from solvent polarity or competing directing effects. Use computational DFT calculations to map electron density distribution .

Q. What computational modeling approaches are suitable for predicting the solubility and aggregation behavior of this compound in aqueous solutions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solute-solvent interactions using force fields (e.g., OPLS-AA) to predict hydration shells and aggregation tendencies.

- COSMO-RS : Estimate solubility parameters by calculating σ-profiles of the nitro and sulfonic acid groups .

- Validation : Compare predicted solubility with experimental data from gravimetric analysis or HPLC .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in the observed fluorescence quenching mechanisms of nitro-substituted naphthalene sulfonic acids under varying pH conditions?

- Methodological Answer :

- Case Study : At low pH, 8-anilino-1-naphthalene sulfonic acid (ANS) binds cytochrome c via electrostatic interactions, not hydrophobic forces .

- Experimental Reconciliation :

pH-Dependent Fluorescence : Measure ANS and this compound fluorescence at pH 2–12.

Competitive Binding : Use neutral dyes (e.g., Nile Red) to isolate electrostatic vs. hydrophobic contributions.

ESI-MS : Confirm protein-ligand stoichiometry under different pH conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.